3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine
Overview
Description
3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C15H7Cl3F3N3 and its molecular weight is 392.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) derivatives are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that similar compounds with tfmp derivatives have a wide range of biological and pharmacological activities .
Result of Action
Similar compounds with tfmp derivatives are known to have a wide range of biological and pharmacological activities .
Biochemical Analysis
Biochemical Properties
3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, including acetylcholinesterase, which is crucial for hydrolyzing acetylcholine in the nervous system . The compound’s interaction with acetylcholinesterase can lead to inhibition of the enzyme, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, the compound may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with acetylcholinesterase can disrupt normal nerve impulse transmission, leading to behavioral changes and impaired body movement . Moreover, the compound’s impact on oxidative stress pathways can result in increased production of reactive oxygen species, leading to cellular damage and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound’s inhibition of acetylcholinesterase is a key mechanism, where it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine . This inhibition can lead to an accumulation of acetylcholine in synaptic clefts, resulting in prolonged nerve impulses and potential neurotoxicity. Additionally, the compound may interact with other enzymes and proteins, altering their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its inhibitory effects on acetylcholinesterase . Long-term exposure to the compound can result in chronic neurotoxic effects, including sustained oxidative stress and cellular apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant neurotoxic effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. At high doses, the compound can cause severe toxicity, including oxidative stress, apoptosis, and impaired nerve function.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . These interactions can affect metabolic flux and alter metabolite levels, potentially leading to changes in cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, with higher concentrations potentially leading to increased toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effects on cellular processes.
Properties
IUPAC Name |
3-chloro-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl3F3N3/c16-8-1-2-9(11(17)4-8)13-10(6-23-24-13)14-12(18)3-7(5-22-14)15(19,20)21/h1-6H,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIHTNCFCSQTLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl3F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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